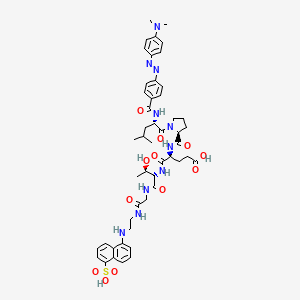
Fluo-3 (pentaammonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluo-3 (pentaammonium) is a fluorescent calcium indicator widely used in biological research. It is a membrane-impermeant compound that can be loaded into cells via microinjection or scrape loading . Fluo-3 (pentaammonium) is essentially nonfluorescent unless bound to calcium ions, at which point it exhibits a significant increase in fluorescence intensity . This property makes it an invaluable tool for measuring intracellular calcium levels in various cell types.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluo-3 (pentaammonium) is synthesized through a series of chemical reactions involving the conjugation of a fluorophore with a calcium chelator. The synthesis typically involves the following steps:
Preparation of the Fluorophore: The fluorophore is synthesized through a series of organic reactions, including halogenation and condensation reactions.
Conjugation with Calcium Chelator: The fluorophore is then conjugated with a calcium chelator, such as BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid), through amide bond formation.
Formation of Pentaammonium Salt: The final product is converted into its pentaammonium salt form to enhance its solubility in aqueous solutions.
Industrial Production Methods
Industrial production of Fluo-3 (pentaammonium) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped with advanced chemical synthesis and purification equipment .
Chemical Reactions Analysis
Types of Reactions
Fluo-3 (pentaammonium) primarily undergoes complexation reactions with calcium ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal biological conditions .
Common Reagents and Conditions
Calcium Ions: The primary reagent that interacts with Fluo-3 (pentaammonium) is calcium ions (Ca²⁺).
Buffer Solutions: The compound is often used in buffer solutions such as HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) to maintain physiological pH conditions.
Major Products Formed
The major product formed from the reaction of Fluo-3 (pentaammonium) with calcium ions is the calcium-bound fluorescent complex. This complex exhibits a significant increase in fluorescence intensity, which is used to measure intracellular calcium levels .
Scientific Research Applications
Fluo-3 (pentaammonium) has a wide range of applications in scientific research, including:
Cell Biology: Used to measure intracellular calcium levels in various cell types, providing insights into calcium signaling pathways.
Neuroscience: Employed to study calcium dynamics in neurons, aiding in the understanding of neuronal signaling and synaptic activity.
Pharmacology: Utilized in high-throughput screening assays to identify compounds that modulate calcium signaling pathways.
Immunology: Applied in flow cytometry to analyze calcium flux in immune cells, contributing to the study of immune responses.
Mechanism of Action
Fluo-3 (pentaammonium) functions by binding to intracellular calcium ions. Upon binding to calcium, the compound undergoes a conformational change that results in a significant increase in fluorescence intensity. This fluorescence change is detected using fluorescence microscopy or flow cytometry, allowing researchers to measure changes in intracellular calcium levels in real-time . The molecular target of Fluo-3 (pentaammonium) is calcium ions, and its primary pathway involves calcium signaling .
Comparison with Similar Compounds
Similar Compounds
Calcium Green-2: Another calcium indicator that exhibits a large fluorescence increase upon binding to calcium.
Rhod-2: A red-fluorescent calcium indicator used in similar applications.
Uniqueness of Fluo-3 (pentaammonium)
Fluo-3 (pentaammonium) is unique due to its high sensitivity to calcium ions and its compatibility with visible light excitation sources. This makes it particularly useful for applications involving flow cytometry and confocal laser scanning microscopy . Additionally, its nonfluorescent nature in the absence of calcium allows for low background fluorescence, enhancing the accuracy of calcium measurements .
Properties
Molecular Formula |
C36H45Cl2N7O13 |
|---|---|
Molecular Weight |
854.7 g/mol |
IUPAC Name |
azane;2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid |
InChI |
InChI=1S/C36H30Cl2N2O13.5H3N/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36;;;;;/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50);5*1H3 |
InChI Key |
ABPVTPOQYAKASW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)O)CC(=O)O.N.N.N.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)]](/img/structure/B12381827.png)
![(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B12381828.png)


![5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one](/img/structure/B12381862.png)


methyl phosphate](/img/structure/B12381873.png)
![[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12381882.png)
![methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate](/img/structure/B12381885.png)


